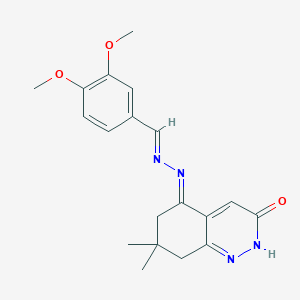
N,N-diphenyl-2-(2-pyrimidinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diphenyl-2-(2-pyrimidinylthio)acetamide, commonly known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTA is a thioamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Wirkmechanismus
DPTA exerts its anti-tumor activity by inducing oxidative stress and DNA damage in cancer cells. This leads to the activation of cell death pathways, ultimately resulting in the inhibition of cancer cell growth. DPTA has also been shown to inhibit the activity of enzymes involved in the repair of DNA damage, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, DPTA has been shown to have a range of biochemical and physiological effects. Studies have shown that DPTA can modulate the activity of various enzymes and proteins involved in cellular processes such as DNA replication, transcription, and translation. DPTA has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
DPTA has several advantages for laboratory experiments, including its stability and solubility in organic solvents. However, DPTA has also been shown to exhibit toxicity at high concentrations, which may limit its use in certain experiments. Additionally, the synthesis of DPTA can be challenging and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on DPTA. One area of interest is the development of DPTA-based therapeutics for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of DPTA and its effects on cellular processes. Finally, research is needed to explore the potential limitations and toxicity of DPTA in greater detail, particularly in the context of clinical applications.
In conclusion, DPTA is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. While further research is needed to fully understand its mechanism of action and limitations, DPTA has the potential to serve as a valuable tool in the development of novel therapeutics for cancer and neurodegenerative diseases.
Synthesemethoden
DPTA can be synthesized through various methods, including the reaction of 2-mercaptopyrimidine with N,N-diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain DPTA in its pure form.
Wissenschaftliche Forschungsanwendungen
DPTA has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Research has shown that DPTA exhibits anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, DPTA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's.
Eigenschaften
IUPAC Name |
N,N-diphenyl-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-17(14-23-18-19-12-7-13-20-18)21(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGYPRUQJXDIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)
![2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5822355.png)
![1-(4-butoxybenzoyl)-1H-indole-2,3-dione 3-[O-(4-butoxybenzoyl)oxime]](/img/structure/B5822364.png)


![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide](/img/structure/B5822397.png)


![2-[2-(2-thienyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5822407.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furoyl]glycine](/img/structure/B5822441.png)

